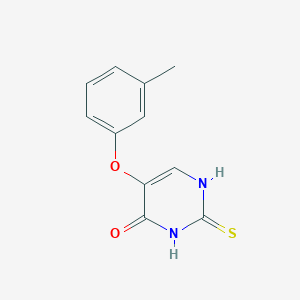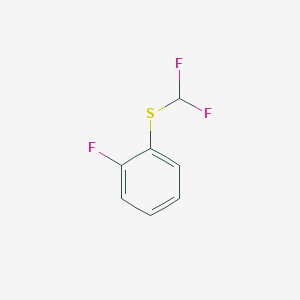
Difluoromethyl 2-fluorophenyl sulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethyl 2-fluorophenyl sulphide is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a difluoromethyl group and a 2-fluorophenyl group attached to a sulfur atom, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difluoromethyl 2-fluorophenyl sulphide typically involves the reaction of difluoromethyl phenyl sulfone with appropriate reagents under controlled conditions. One common method includes the use of difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent in nucleophilic substitution reactions . The reaction conditions often involve the use of bases such as potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl 2-fluorophenyl sulphide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium tert-butoxide, nucleophiles such as alkyl halides, and solvents like DMSO . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield difluoromethylated products, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Difluoromethyl 2-fluorophenyl sulphide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Difluoromethyl 2-fluorophenyl sulphide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethyl group can participate in nucleophilic substitution reactions, while the 2-fluorophenyl group can engage in electrophilic aromatic substitution . These interactions allow the compound to modify target molecules and pathways, making it a versatile tool in chemical synthesis and research.
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfone: Similar in structure but lacks the 2-fluorophenyl group.
Difluoromethyl 2-pyridyl sulfone: Contains a pyridyl group instead of a phenyl group, offering different reactivity and applications.
Difluoromethyl triflate: Features a triflate group, which provides different chemical properties and reactivity.
Uniqueness
Difluoromethyl 2-fluorophenyl sulphide is unique due to the presence of both a difluoromethyl group and a 2-fluorophenyl group attached to a sulfur atom. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical transformations and research applications .
Properties
Molecular Formula |
C7H5F3S |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(difluoromethylsulfanyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H5F3S/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H |
InChI Key |
PCKMXAFMQIGEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)SC(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
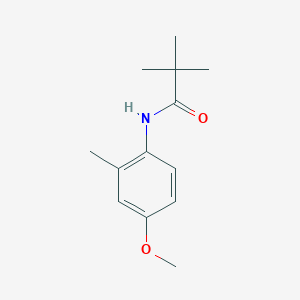

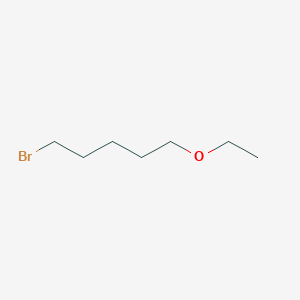
![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine, N,N'-diphenyl-](/img/structure/B8687626.png)
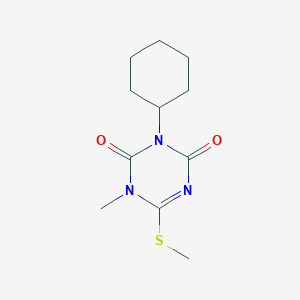
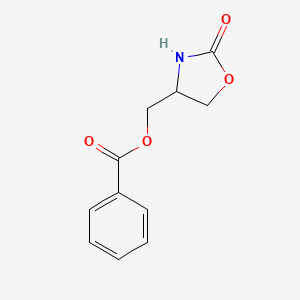
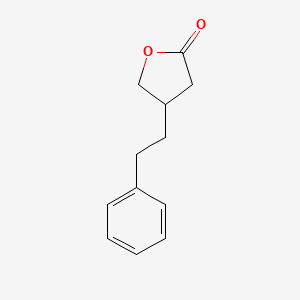
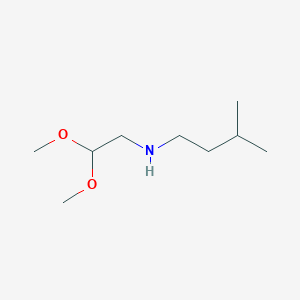
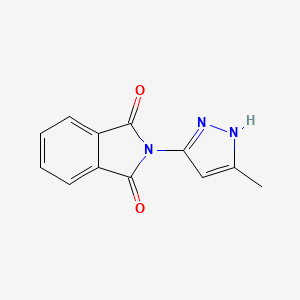
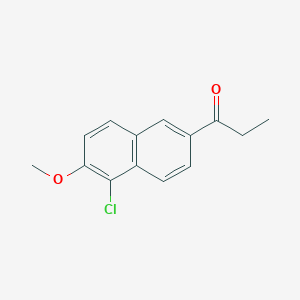
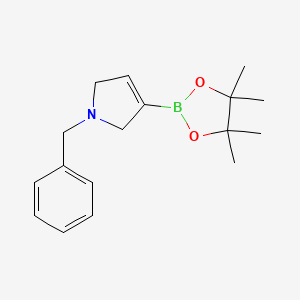
![4-[(3-Methylbutanoyl)amino]butanoic acid](/img/structure/B8687664.png)
